(R)-1-(2,5-Dimethylphenyl)pentan-1-amine is an organic compound classified as an amine, specifically a chiral amine due to the presence of a chiral center in its structure. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound has potential applications in various fields, including pharmaceuticals and organic synthesis, owing to its unique structural properties and biological activities.
The compound can be synthesized from readily available starting materials, including 2,5-dimethylbenzene and pentan-1-amine precursors. The synthesis process typically involves several chemical reactions under controlled conditions to ensure the desired chiral configuration is achieved.
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine falls under the category of chiral amines, which are significant in asymmetric synthesis and medicinal chemistry. Its classification as a chiral compound allows it to exhibit different biological activities compared to its enantiomers.
The synthesis of (R)-1-(2,5-Dimethylphenyl)pentan-1-amine can be accomplished through various methods, including:
The synthetic route typically begins with 2,5-dimethylbenzene and a suitable pentan-1-amine precursor. Reaction conditions such as temperature and pressure must be carefully controlled. The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels.
The molecular formula for (R)-1-(2,5-Dimethylphenyl)pentan-1-amine is C13H21N, with a molecular weight of 191.31 g/mol. The compound features a chiral center at the pentan-1 position.
| Property | Data |
|---|---|
| Molecular Formula | C13H21N |
| Molecular Weight | 191.31 g/mol |
| IUPAC Name | (1R)-1-(2,5-dimethylphenyl)pentan-1-amine |
| InChI | InChI=1S/C13H21N/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9,13H,4-6,14H2,1-3H3/t13-/m1/s1 |
| InChI Key | UUKOLMVONAMBAL-CYBMUJFWSA-N |
| Isomeric SMILES | CCCCC(C1=C(C=CC(=C1)C)C)N |
| Canonical SMILES | CCCCC(C1=C(C=CC(=C1)C)C)N |
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine can undergo various chemical transformations:
Common reagents used in these reactions include lithium aluminum hydride for reductions and halogens for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed.
The mechanism of action for (R)-1-(2,5-Dimethylphenyl)pentan-1-amine involves its interaction with biological targets such as enzymes or receptors. Due to its chiral nature, it can effectively fit into specific active sites within these targets, influencing various biochemical pathways and potentially exerting therapeutic effects .
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine is typically a colorless liquid or solid at room temperature with a characteristic odor.
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified in sources |
| Melting Point | Not specified in sources |
| Solubility | Soluble in organic solvents |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine has several potential applications:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1